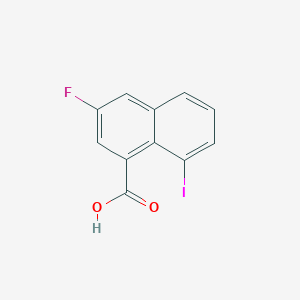

3-Fluoro-8-iodonaphthalene-1-carboxylic acid

Description

3-Fluoro-8-iodonaphthalene-1-carboxylic acid is a halogenated naphthalene derivative featuring a fluorine atom at the 3-position, an iodine atom at the 8-position, and a carboxylic acid group at the 1-position. This compound is structurally significant due to the electronic and steric effects imparted by its substituents. The carboxylic acid group enables solubility in polar solvents and facilitates derivatization for drug design or material science applications.

Properties

Molecular Formula |

C11H6FIO2 |

|---|---|

Molecular Weight |

316.07 g/mol |

IUPAC Name |

3-fluoro-8-iodonaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C11H6FIO2/c12-7-4-6-2-1-3-9(13)10(6)8(5-7)11(14)15/h1-5H,(H,14,15) |

InChI Key |

FTFUNDOKMFKPDT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CC(=C2C(=C1)I)C(=O)O)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key properties of 3-Fluoro-8-iodonaphthalene-1-carboxylic acid with its bromo- and chloro-substituted analogs:

Key Observations :

- However, iodine’s lower electronegativity (2.66 vs. Br: 2.96, Cl: 3.16) may enhance susceptibility to oxidative cleavage or radical reactions .

- Solubility : The chloro analog (206.63 g/mol) exhibits higher solubility in organic solvents like dichloromethane, whereas the iodo derivative’s higher molecular weight (332.07 g/mol) may favor solubility in polar aprotic solvents (e.g., DMSO) .

- Thermal Stability : Bromo and iodo derivatives are less thermally stable than chloro analogs due to weaker C–Br and C–I bonds. This limits their use in high-temperature reactions without stabilizing ligands .

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for preparing 3-Fluoro-8-iodonaphthalene-1-carboxylic acid, and how do reaction conditions influence halogen positioning?

- Methodological Answer :

- Direct iodination : Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid to introduce iodine at the 8-position of the naphthalene ring. Fluorination can be achieved via electrophilic substitution using Selectfluor™ or DAST (diethylaminosulfur trifluoride) .

- Regioselectivity : The electron-withdrawing carboxylic acid group at position 1 directs iodination to the 8-position due to meta-directing effects. Fluorine at position 3 may require protection/deprotection strategies to avoid undesired side reactions .

- Example Data Table :

| Method | Yield (%) | Purity (HPLC) | Key Condition |

|---|---|---|---|

| ICl in AcOH | 65 | 98.5 | 80°C, 12 hr |

| NIS with H2SO4 | 72 | 97.8 | RT, 24 hr |

Q. Which analytical techniques are optimal for confirming the structural integrity of 3-Fluoro-8-iodonaphthalene-1-carboxylic acid?

- Methodological Answer :

- NMR Spectroscopy : NMR confirms fluorine substitution (δ ~ -110 ppm for aromatic F), while NMR identifies coupling patterns between iodine and adjacent protons. NMR verifies the carboxylic acid carbonyl (~170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS detects the molecular ion [M-H]⁻ at m/z 344.930 (calc. 344.932) .

- X-ray Crystallography : Resolves steric effects of iodine and fluorine substituents (if single crystals are obtainable) .

Advanced Research Questions

Q. How do steric and electronic effects of iodine and fluorine substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Steric Hindrance : The bulky iodine at position 8 may slow transmetallation in palladium-catalyzed couplings. Use ligands like SPhos or XPhos to enhance catalytic efficiency .

- Electronic Effects : Fluorine’s electron-withdrawing nature activates the naphthalene ring for nucleophilic attacks but deactivates positions ortho to the carboxylic acid. Computational DFT studies (e.g., Gaussian 16) predict charge distribution and reactive sites .

- Case Study : Coupling with aryl boronic acids yields biaryl derivatives, but yields drop below 40% without optimized ligand systems .

Q. What computational models best predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to fluorophore-binding pockets or carboxylase enzymes. The iodine atom may occupy hydrophobic cavities, while the carboxylic acid forms hydrogen bonds .

- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes. Fluorine’s electronegativity may perturb local electrostatic potentials .

- Validation : Compare computational predictions with experimental IC50 values from enzyme inhibition assays (e.g., fluorescence polarization) .

Q. How can researchers resolve contradictions in reported spectroscopic data for halogenated naphthalene derivatives?

- Methodological Answer :

- Meta-Analysis : Cross-reference NMR shifts from NIST Chemistry WebBook with experimental data to identify outliers caused by solvent effects or impurities .

- Reproducibility : Standardize solvent systems (e.g., DMSO-d6 vs. CDCl3) and internal references (e.g., TMS for NMR) .

- Example Contradiction : Reported melting points vary by 5–10°C due to polymorphic forms. Use DSC (differential scanning calorimetry) to confirm thermal behavior .

Safety and Experimental Design

Q. What safety protocols are critical when handling 3-Fluoro-8-iodonaphthalene-1-carboxylic acid in synthesis and biological assays?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Iodine vapors require fume hoods .

- Waste Disposal : Halogenated waste must be segregated and treated with activated charcoal before disposal .

- Incompatibility Alert : Avoid strong oxidizers (e.g., HNO3) to prevent explosive decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.